4-[5-(Hydroxymethyl)-8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl]phenol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GI-566989 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
Formation of the core structure: This involves the reaction of 3,5-difluorophenylacetic acid with appropriate amines under controlled conditions.
Functional group introduction: The core structure is then modified by introducing functional groups such as propionamide and benzodiazepine derivatives.
Final assembly: The final compound is assembled through a series of condensation and cyclization reactions, ensuring the correct stereochemistry and purity
Industrial Production Methods
Industrial production of GI-566989 follows similar synthetic routes but on a larger scale. The process involves:
Optimization of reaction conditions: Ensuring high yield and purity by optimizing temperature, pressure, and solvent conditions.
Use of catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification: Utilizing techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity levels
Chemical Reactions Analysis
Types of Reactions
GI-566989 undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols and amines.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Meta-chloroperoxybenzoic acid in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Halides or amines in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
GI-566989 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of γ-secretase and Notch processing.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and differentiation.
Medicine: Explored as a potential therapeutic agent for Alzheimer’s disease, cancer, and other conditions involving aberrant Notch signaling.
Industry: Utilized in the development of diagnostic assays and screening tools for drug discovery
Mechanism of Action
GI-566989 exerts its effects by inhibiting γ-secretase, an enzyme complex responsible for the cleavage of various substrates, including the amyloid precursor protein and Notch receptors. By inhibiting γ-secretase, GI-566989 reduces the production of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer’s disease. Additionally, it modulates Notch signaling, affecting cell fate decisions and proliferation .
Comparison with Similar Compounds
Similar Compounds
DAPT: Another γ-secretase inhibitor with similar applications in Alzheimer’s disease research.
Compound E: A potent γ-secretase inhibitor with a different chemical structure but similar biological effects.
LY-411575: A γ-secretase inhibitor used in cancer research for its effects on Notch signaling
Uniqueness of GI-566989
GI-566989 is unique due to its high selectivity and potency as a γ-secretase inhibitor. Its ability to permeate cells and its favorable pharmacokinetic properties make it a valuable tool in both basic research and therapeutic development .
Properties
Molecular Formula |
C16H20O3 |
---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
4-[5-(hydroxymethyl)-8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl]phenol |
InChI |
InChI=1S/C16H20O3/c1-11-6-7-16(9-17)8-14(11)15(19-10-16)12-2-4-13(18)5-3-12/h2-6,14-15,17-18H,7-10H2,1H3 |
InChI Key |
XXIFNRNIQJKFLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC2(CC1C(OC2)C3=CC=C(C=C3)O)CO |
Origin of Product |
United States |
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